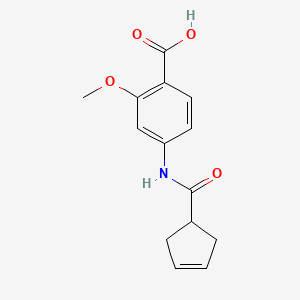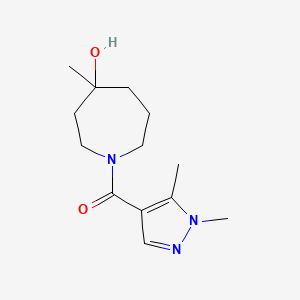
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various biological processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have a neuroprotective effect in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide in lab experiments include its high purity, stability, and selectivity towards certain enzymes and receptors. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
Direcciones Futuras
There are several future directions related to the study of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its potential use as a drug candidate for the treatment of various diseases.
2. Studies on the synthesis and characterization of new derivatives of this compound with improved properties such as solubility and selectivity.
3. Studies on the use of this compound as an organic semiconductor material in electronic devices such as solar cells and transistors.
4. Further studies on the use of this compound as a fluorescent probe for the detection of heavy metal ions in water samples.
5. Studies on the toxicity and safety of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 2-aminoethanol and 2,2-difluoroethanol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
Medicinal Chemistry: This compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Material Science: this compound has been studied for its potential use as an organic semiconductor material in electronic devices such as solar cells and transistors. It has been shown to have good electrical conductivity and stability under various conditions.
Environmental Science: This compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water samples. It has been shown to selectively bind to certain metal ions and emit fluorescence, which can be detected using spectroscopic techniques.
Propiedades
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF2NO3S2/c1-6-7(4-8(10)17-6)18(15,16)13(2-3-14)5-9(11)12/h4,9,14H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWCWWJFJZBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)N(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

